molecular formula C13H10ClFN2S B11479460 1-(3-Chlorophenyl)-3-(4-fluorophenyl)thiourea

1-(3-Chlorophenyl)-3-(4-fluorophenyl)thiourea

Cat. No.: B11479460
M. Wt: 280.75 g/mol
InChI Key: ICJNFEMTSFWIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-3-(4-fluorophenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic groups This particular compound features a 3-chlorophenyl group and a 4-fluorophenyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)thiourea typically involves the reaction of 3-chloroaniline with 4-fluorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-(4-fluorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

    Medicine: Research has indicated that it may possess antimicrobial and anticancer properties, leading to its investigation as a potential therapeutic agent.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(3-Chlorophenyl)-3-(4-fluorophenyl)thiourea exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)-3-phenylthiourea: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    1-(4-Fluorophenyl)-3-phenylthiourea: Lacks the chlorine atom, which may influence its chemical properties and applications.

    1-(3-Chlorophenyl)-3-(4-methylphenyl)thiourea:

Uniqueness: 1-(3-Chlorophenyl)-3-(4-fluorophenyl)thiourea is unique due to the presence of both chlorine and fluorine atoms on the aromatic rings. This combination can enhance its reactivity and specificity in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H10ClFN2S

Molecular Weight

280.75 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(4-fluorophenyl)thiourea

InChI

InChI=1S/C13H10ClFN2S/c14-9-2-1-3-12(8-9)17-13(18)16-11-6-4-10(15)5-7-11/h1-8H,(H2,16,17,18)

InChI Key

ICJNFEMTSFWIKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=S)NC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.